molecular formula C8H10OS B1605104 2-Methyl-4-(methylthio)phenol CAS No. 3795-76-4

2-Methyl-4-(methylthio)phenol

Cat. No.: B1605104
CAS No.: 3795-76-4
M. Wt: 154.23 g/mol
InChI Key: DXLSPFDSUIZAON-UHFFFAOYSA-N
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Description

Significance and Research Trajectory within Substituted Phenol (B47542) Chemistry

Substituted phenols are fundamental to human health, agriculture, and a wide array of synthetic materials. oregonstate.edu The study of these compounds is a significant area of chemical research, with ongoing efforts to develop new methods for their synthesis with precise control over the placement of substituents. oregonstate.eduacs.org The position of these substituents on the phenol ring dramatically influences the compound's chemical reactivity and properties. mdpi.com For instance, electron-donating groups like methyl (-CH3) and methylthio (-SCH3) can increase the electron density of the benzene (B151609) ring, making it more susceptible to certain reactions. mdpi.com

Research into substituted phenols has evolved from basic characterization to complex applications in materials science and medicine. nih.gov The development of synthetic methods that allow for programmable substitution at any position on the phenol ring is a key area of contemporary research. oregonstate.edu This level of control is crucial for creating highly substituted phenols with specific, desired properties. oregonstate.edu

Interdisciplinary Relevance and Research Gaps

The applications of substituted phenols extend beyond traditional chemistry into various interdisciplinary fields. Phenolic compounds are studied for their potential health benefits, including antioxidant properties that may be relevant to cancer, cardiovascular, and neurodegenerative diseases. nih.gov Specifically, organosulfur compounds, a category that includes 2-Methyl-4-(methylthio)phenol, are recognized for their role in cellular protection against oxidative stress. nih.gov

In a more applied context, derivatives of this compound have been investigated. For instance, 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone is used as a photoinitiator in the production of polymers for inks and coatings. google.comindustrialchemicals.gov.au Another related area of research involves the degradation products of certain insecticides, where substituted phenols like 3-methyl-4-(methylthio)phenol (B1676489) have been identified as metabolites. researchgate.netpharmaffiliates.com This highlights the environmental relevance of these compounds.

Despite the existing research, there are still gaps in our understanding. Further investigation is needed into the full range of biological activities of many substituted phenols. Additionally, while some derivatives have found industrial applications, the potential uses of this compound itself are not as extensively documented. There is also a need for more research into the environmental fate and potential ecological impacts of these compounds. mdpi.com

Structural Context and Related Isomers

The structure of this compound consists of a phenol ring with a methyl group at the second carbon (ortho position to the hydroxyl group) and a methylthio group at the fourth carbon (para position to the hydroxyl group). The specific placement of these groups is critical to its chemical identity and reactivity.

Isomers of this compound, which have the same chemical formula (C8H10OS) but different arrangements of atoms, exhibit distinct properties. Some of its isomers include:

3-Methyl-4-(methylthio)phenol (CAS: 3120-74-9): In this isomer, the methyl group is at the third carbon (meta position). chemicalbook.com It is known as a metabolite of the insecticide Fenamiphos. pharmaffiliates.com

4-(Methylthio)phenol (B156131) (CAS: 1073-72-9): This isomer lacks the methyl group on the phenol ring. guidechem.comsimsonpharma.com It is used as an intermediate in the synthesis of pharmaceuticals. nordmann.global

2-(Methylthio)phenol (CAS: 1073-29-6): Here, the methylthio group is at the ortho position, and there is no additional methyl group on the ring. ontosight.aichemeo.comnih.gov It is used in the production of pharmaceuticals, agrochemicals, and as a flavoring agent. ontosight.ai

The differing positions of the functional groups in these isomers lead to variations in their physical and chemical properties, which in turn dictates their specific applications and biological activities.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 3795-76-4 aobchem.com
Molecular Formula C8H10OS aobchem.com
Molecular Weight 154.23 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Purity 97% sigmaaldrich.com

This interactive table provides a quick reference for the fundamental characteristics of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-methylsulfanylphenol
Source PubChem
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InChI

InChI=1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSPFDSUIZAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191386
Record name o-Cresol, 4-methylthio-
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3795-76-4
Record name o-Cresol, 4-methylthio-
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Record name 3795-76-4
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Record name o-Cresol, 4-methylthio-
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Record name 2-methyl-4-(methylsulfanyl)phenol
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Synthetic Methodologies and Reaction Engineering

Strategies for the Preparation of 2-Methyl-4-(methylthio)phenol

The preparation of this compound can be approached through several synthetic routes, primarily involving the modification of precursor phenolic compounds. These methods are designed to introduce the methylthio group at the desired position on the aromatic ring.

A common and effective strategy for synthesizing substituted thiophenols involves a multi-step sequence starting from the corresponding phenol (B47542). For this compound, the synthesis would logically start from 2-methylphenol (o-cresol) or 4-methylphenol (p-cresol). A general and widely applicable method is the Newman-Kwart rearrangement.

A related synthesis for a structural isomer, 2-methylthio-4-methylphenol, has been documented starting from p-cresol (B1678582) and para-(methylthio)phenol in the presence of a specific catalyst. prepchem.com In this process, the reactants were heated for an extended period, and after workup, the desired product was obtained with a 56% yield. prepchem.com

Another well-established route for preparing substituted thiophenols from phenols involves a three-step process: researchgate.netscielo.br

Deprotonation: The precursor phenol, such as 2,4-dimethylphenol, is first deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethoxyethane. researchgate.netscielo.br

Thiocarbamate Formation: The resulting phenoxide is then reacted with an N,N-dialkylthiocarbamoyl chloride, for instance, N,N-dimethylthiocarbamoyl chloride, to form an O-aryl thiocarbamate. researchgate.netscielo.br

Rearrangement and Hydrolysis: The O-aryl thiocarbamate undergoes a thermal rearrangement (Newman-Kwart rearrangement) to yield the isomeric S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate with a reducing agent like lithium aluminum hydride (LiAlH4) or under basic/acidic conditions yields the final thiophenol. scielo.br

This sequence is particularly useful for creating sterically hindered thiophenols and provides a reliable pathway to compounds like this compound from the appropriately substituted precursor phenol. researchgate.netscielo.br

Table 1: Synthetic Routes from Precursor Phenols

Starting Material Reagents Key Steps Product Reference
p-Cresol, para-(methylthio)phenol H ELZ-20 Catalyst Heating at 176°C 2-Methylthio-4-methylphenol prepchem.com

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of this compound and its isomers can benefit from various catalytic systems.

For the synthesis of 2-methylthio-4-methylphenol, a specific acidic zeolite catalyst, designated H ELZ-20, has been utilized. prepchem.com The reaction of p-cresol with para-(methylthio)phenol was heated in the presence of this solid catalyst to facilitate the thioalkylation. prepchem.com The use of solid acid catalysts can simplify product purification, as the catalyst can be removed by simple filtration. prepchem.com

In related syntheses of arylated phenols, Lewis acids such as aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), and gallium chloride (GaCl₃) have shown significant catalytic activity. smolecule.com These catalysts are typically used under anhydrous conditions to prevent deactivation. smolecule.com For the synthesis of 4-methylthiophenol from phenol and dimethyl disulfide, a strong protic acid like sulfuric acid (H₂SO₄) has been employed as a catalyst at room temperature. researchgate.net This acid-catalyzed approach provides a direct method for introducing the methylthio group onto the phenol ring. researchgate.net

Phase-transfer catalysis is another advanced approach that has been successfully applied in the synthesis of derivatives. For example, the synthesis of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-propanone, a more complex molecule containing the 4-(methylthio)phenyl moiety, was achieved using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method facilitates the reaction between reactants in different phases (e.g., an aqueous solution and an organic solvent), often leading to higher yields and milder reaction conditions. google.com

Optimizing reaction parameters is crucial for maximizing product yield and minimizing byproducts. For the synthesis of 4-methylthiophenol, a study established optimal conditions that resulted in yields between 79.3% and 83.5%. researchgate.net The key optimized parameters were:

Molar Ratio: The ideal molar ratio of dimethyl disulfide to phenol to sulfuric acid was found to be 1:3.15:1.75. researchgate.net

Reaction Temperature: A controlled temperature of 40°C was determined to be optimal. researchgate.net

Reaction Time: A reaction duration of 5 hours was sufficient for completion. researchgate.net

These findings underscore the importance of systematically investigating reaction variables. For the synthesis of this compound, similar optimization studies would be necessary. Key parameters to consider would include the choice of catalyst and its loading, the molar ratio of the reactants, reaction temperature, and time. Controlling the temperature is especially important to prevent side reactions or the formation of polysubstituted byproducts. The removal of volatile byproducts, such as methanethiol, can also be employed to shift the reaction equilibrium and drive the synthesis towards higher product yields.

Chemical Transformations and Derivative Synthesis

The presence of both a hydroxyl group and a methylthio group makes this compound a versatile platform for synthesizing a range of derivatives.

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (B87167) and sulfone analogues. These oxidized derivatives often exhibit different chemical and physical properties.

The oxidation of sulfides to sulfoxides can be achieved with high selectivity using a variety of reagents. A transition-metal-free catalytic system using Br₂/NaNO₂/H₂O has been developed for the aerobic oxidation of sulfides to sulfoxides under mild conditions, notably preventing over-oxidation to the sulfone. researchgate.net Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. researchgate.net In some cases, the oxidation of alkyl aryl sulfides to sulfoxides can proceed cleanly with aqueous H₂O₂ without any catalyst. researchgate.net For the specific oxidation of 4-(methylthio)phenol (B156131) to 4-(methylsulfinyl)phenol, a procedure has been reported to give a quantitative (100%) yield of the sulfoxide product. rsc.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide, yields the corresponding sulfone. Reagents like urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) can be used for the metal-free oxidation of sulfides directly to their sulfones. organic-chemistry.org Catalytic systems, such as those employing tantalum carbide with 30% hydrogen peroxide, are also highly efficient for producing sulfones. organic-chemistry.org The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. researchgate.netjchemrev.com

Table 2: Oxidation of the Methylthio Group

Starting Material Oxidizing System Product Key Features Reference
4-(Methylthio)phenol General Procedure (III) 4-(Methylsulfinyl)phenol 100% yield, selective oxidation to sulfoxide rsc.org
Sulfides H₂O₂ / Tantalum Carbide Sulfones Efficient conversion to sulfone organic-chemistry.org
Sulfides Urea-Hydrogen Peroxide / Phthalic Anhydride Sulfones Metal-free oxidation to sulfone organic-chemistry.org

The phenolic hydroxyl group is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions like esterification and etherification.

Esterification is a common transformation. For example, 4-(methylthio)phenol has been used in an esterification reaction with N-Boc-isonipecotic acid to synthesize 4-(methylthio)phenyl piperidine-4-carboxylate. researchgate.net This reaction demonstrates the nucleophilic character of the phenolic oxygen, which attacks an activated carbonyl group to form an ester linkage. researchgate.net This strategy can be broadly applied to this compound to create a library of ester derivatives.

Ether synthesis is another important functionalization pathway. The hydroxyl group can be deprotonated with a base to form a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide. This would convert the phenolic -OH group into an ether linkage (-OR), altering the molecule's polarity and hydrogen-bonding capabilities. The precise introduction and modification of hydroxyl groups are critical for tuning the properties of bioactive compounds. nih.gov

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-propanone
2-Methylphenol (o-Cresol)
2-Methylthio-4-methylphenol
4-(Methylsulfinyl)phenol
4-(Methylthio)phenyl piperidine-4-carboxylate
4-Methylphenol (p-Cresol)
4-Methylthiophenol
Aluminum bromide
Aluminum chloride
Carbon disulfide
Dimethyl disulfide
Dimethoxyethane
Gallium chloride
Hydrogen peroxide
Lithium aluminum hydride
N,N-Dimethylthiocarbamoyl chloride
N-Boc-isonipecotic acid
para-(Methylthio)phenol
Phthalic anhydride
Sodium hydride
Sulfuric acid
Tantalum carbide
Tetrabutylammonium bromide

Modifications of the Methylthio Moiety

The methylthio group in this compound is a key functional group that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The most common modification is oxidation, but other reactions such as alkylation can also occur.

Oxidation

The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. smolecule.com These reactions are significant as they alter the electronic properties and potential biological activity of the molecule.

Common oxidizing agents like hydrogen peroxide and peracids are used for this transformation. The reaction conditions can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, a highly efficient transition-metal-free catalytic system using Br2/NaNO2/H2O has been developed for the aerobic oxidation of sulfides to sulfoxides under mild conditions, preventing over-oxidation to the sulfone. researchgate.net Another method employs O2 as a sustainable oxidant with thioxanthone as a photocatalyst. researchgate.net

A study on the bacterial metabolism of 3-methyl-4-(methylthio)phenol (B1676489) by Nocardia species showed that the methylthio group could be oxidized to a methylsulfinyl group. acs.org

Table 1: Oxidation Reactions of the Methylthio Moiety

Oxidizing System Product Comments
Hydrogen peroxide/Peracids Sulfoxide/Sulfone Common laboratory reagents.
Br2/NaNO2/H2O Sulfoxide Transition-metal-free, mild conditions. researchgate.net
O2/Thioxanthone (photocatalyst) Sulfone Sustainable, tolerates diverse functional groups. researchgate.net

Integration into More Complex Molecular Architectures (e.g., via coupling reactions)

This compound can serve as a building block for the synthesis of more complex molecules through various coupling reactions. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of larger and more intricate molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. researchgate.netacs.org While direct Suzuki coupling of the phenolic hydroxyl group is possible, it often requires prior conversion to a better leaving group, such as a triflate or tosylate. Alternatively, the aromatic ring of this compound can be halogenated to introduce a handle for the coupling reaction. For example, a study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids, including one with a methylthio group, demonstrated successful coupling to form biaryl structures. mdpi.com This suggests that a brominated derivative of this compound could similarly be used in Suzuki coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govlibretexts.org Similar to the Suzuki coupling, this reaction typically requires an aryl halide or triflate as a starting material. A halogenated derivative of this compound could be coupled with various amines to introduce nitrogen-containing functional groups. The reaction is known for its broad substrate scope, and efficient protocols have been developed for coupling with a wide range of amines, amides, ureas, and carbamates, even in aqueous media. rsc.orgresearchgate.net

Other Coupling Reactions

The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or etherification with alkyl halides. smolecule.com For instance, it has been reacted with N-Boc-isonipecotic acid to form an ester. researchgate.net Additionally, a method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone involves a phase transfer catalysis process where a chloro-substituted precursor is reacted with sodium methyl mercaptide. google.com

Table 2: Potential Coupling Reactions for Integrating this compound into Larger Molecules

Reaction Type Coupling Partner Key Features
Suzuki-Miyaura Coupling Aryl/vinyl boronic acids Forms C-C bonds; requires activation of the phenol or halogenation of the ring. researchgate.netmdpi.com
Buchwald-Hartwig Amination Amines, amides, ureas, carbamates Forms C-N bonds; requires activation of the phenol or halogenation of the ring. nih.govrsc.org
Esterification Carboxylic acids Forms an ester linkage at the phenolic hydroxyl group. smolecule.comresearchgate.net

Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound and its derivatives involves several key reaction mechanisms, primarily centered around electrophilic aromatic substitution.

The introduction of the methylthio group onto the cresol (B1669610) backbone is a crucial step. One common method is the direct methylthiolation of o-cresol (B1677501). The mechanism of this reaction can proceed through different pathways depending on the reagents used. For instance, the use of dimethyl sulfoxide (DMSO) activated by an agent like tosyl chloride (TsCl) can generate a methylthiolating agent. researchgate.net This electrophilic species then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl and methyl groups of o-cresol are ortho, para-directing activators for electrophilic aromatic substitution. minia.edu.eg The incoming electrophile will preferentially add to the positions ortho or para to these groups. In the case of o-cresol, the para position to the hydroxyl group (and meta to the methyl group) is sterically less hindered and electronically favored, leading to the formation of 4-substituted products. researchgate.net

The mechanism of electrophilic aromatic substitution generally involves two steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. minia.edu.eg

Deprotonation of the intermediate by a base to restore the aromaticity of the ring. minia.edu.eg

In the context of synthesizing this compound, the electrophile would be a species like "CH3S+". The hydroxyl group of o-cresol strongly activates the para position, facilitating the attack of the electrophile at that carbon. The subsequent loss of a proton from the same carbon atom yields the final product.

Studies on the oxidation of similar phenols, like toluene (B28343) to cresol, suggest that the reaction can proceed through different mechanistic pathways, including direct insertion of an electrophilic oxygen, an addition/rearrangement mechanism, or epoxidation. nih.gov While these studies focus on hydroxylation, the principles of electrophilic attack and the directing effects of substituents are transferable to methylthiolation.

The alkylation of the phenolic hydroxyl group, for example with dimethyl sulfate, proceeds via a nucleophilic attack of the phenolate (B1203915) ion on the electrophilic methyl group of the alkylating agent in an SN2 reaction. stackexchange.com The phenol is first deprotonated by a base to form the more nucleophilic phenoxide.

Table of Compounds

Compound Name
This compound
2-Methyl-4-(methylsulfinyl)phenol
2-Methyl-4-(methylsulfonyl)phenol
o-Cresol
3-Methyl-4-(methylthio)phenol
3-Methyl-4-(methylsulfinyl)phenol
5-(4-Bromophenyl)-4,6-dichloropyrimidine
N-Boc-isonipecotic acid
2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone
Dimethyl sulfoxide
Tosyl chloride

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of a related isomer, 4-(methylthio)phenol (B156131), shows characteristic signals that can be used for comparative analysis. The aromatic protons typically appear as a set of multiplets in the range of δ 6.8-7.2 ppm. The hydroxyl (-OH) proton signal is expected to be a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often observed around δ 5.0 ppm. chemicalbook.com The methylthio (-SCH₃) protons give rise to a sharp singlet, typically found in the upfield region around δ 2.4 ppm. chemicalbook.com For 2-Methyl-4-(methylthio)phenol, the introduction of a methyl group on the aromatic ring would introduce an additional singlet around δ 2.1-2.3 ppm and alter the splitting patterns of the aromatic protons due to the change in substitution.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the related compound 4-(methylthio)phenol, the carbon attached to the hydroxyl group resonates at approximately δ 155 ppm, while the carbon bearing the methylthio group appears around δ 128 ppm. The aromatic carbons show signals between δ 116 and δ 133 ppm, and the methylthio carbon is observed at a much higher field, around δ 17 ppm. chemicalbook.com In the case of this compound, the presence of the additional methyl group would result in a distinct signal for this carbon, and the chemical shifts of the aromatic carbons would be adjusted accordingly due to its electronic effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H 6.7 - 7.2 Multiplet
-OH Variable Broad Singlet
-SCH₃ ~ 2.4 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH ~ 153
C-SCH₃ ~ 129
Aromatic C 115 - 135
-SCH₃ ~ 17

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern of this compound, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to determine their relative positions. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information to confirm the connectivity between the methyl, methylthio, and hydroxyl groups with the aromatic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment.

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups. A broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. scielo.br The sharpness and exact position of this band can be indicative of the extent of hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylthio groups would be observed in the 2850-3000 cm⁻¹ region.

The C-S stretching vibration of the methylthio group typically gives rise to a weak to medium intensity band in the range of 600-800 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will be present in the fingerprint region (below 1300 cm⁻¹), and their specific positions can help confirm the substitution pattern.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
O-H Stretch 3200 - 3600 FTIR
Aromatic C-H Stretch 3000 - 3100 FTIR, Raman
Aliphatic C-H Stretch 2850 - 3000 FTIR, Raman
Aromatic C=C Stretch 1450 - 1600 FTIR, Raman

The fine details of the vibrational spectra can offer insights into the conformational preferences and intermolecular interactions of this compound. The position and shape of the O-H stretching band in the FTIR spectrum are particularly sensitive to hydrogen bonding. In dilute solutions in a non-polar solvent, a sharp band corresponding to a "free" hydroxyl group might be observed, while in the solid state or in concentrated solutions, a broad band indicates the presence of intermolecular hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542). Phenols typically exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is usually found at shorter wavelengths (around 210-230 nm), while a secondary, less intense band (n → π* transition) appears at longer wavelengths (around 270-290 nm).

The presence of the methyl and methylthio substituents on the phenol ring will influence the exact positions and intensities of these absorption maxima (λmax). Both the methyl and methylthio groups are auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the absorption bands compared to unsubstituted phenol. The methylthio group, with its lone pair of electrons on the sulfur atom, can participate in resonance with the aromatic ring, further influencing the electronic transitions. The specific λmax values would provide a useful fingerprint for the electronic structure of this compound. For instance, the related 4-(methylthio)phenol shows absorption that can be used for comparative analysis.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a pivotal technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₈H₁₀OS) is 154 g/mol . sigmaaldrich.com Mass spectrometric analysis confirms this molecular weight. In negative ion mode using electrospray ionization (ESI-MS/MS), this compound is detected as its deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 153.0385. mdpi.com

The fragmentation of this precursor ion provides structural information. A characteristic fragmentation pathway observed is the loss of a methyl radical (•CH₃) from the methylthio group, resulting in a prominent product ion at m/z 138.0145. mdpi.com This fragmentation is a common pathway for thioanisole (B89551) derivatives.

The general fragmentation patterns for phenols often involve the stable aromatic ring, and for thiols, cleavage of the C-S bond or rearrangement can occur. youtube.com The mass spectra of constitutional isomers like o-(methylthio)phenol and p-(methylthio)phenol also show characteristic fragmentation, which can be used for comparative purposes. nist.govnist.gov

Table of ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Neutral Loss Reference

High-resolution mass spectrometry (HRMS) provides a precise mass measurement of an ion, which allows for the determination of its elemental formula. For this compound, the theoretical exact mass of the neutral molecule (C₈H₁₀OS) is 154.04524.

While HRMS has been used to characterize derivatives of this compound researchgate.net, specific experimental HRMS data for the underivatized parent compound was not available in the reviewed literature. A high-resolution measurement would be expected to confirm the elemental composition with a mass error of less than 5 ppm.

Theoretical Mass Data for this compound

Formula Molecular Weight (Da) Theoretical Exact Mass (Da)

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can reveal precise bond lengths, bond angles, and details of intermolecular interactions.

As of the latest literature review, a solved crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or published elsewhere. Therefore, experimental data on its solid-state conformation, including specific bond lengths and angles, are not available.

Studies on related substituted phenols and Schiff bases of (methylthio)anilines have been successfully characterized by single-crystal X-ray diffraction, indicating that this compound is likely amenable to crystallographic analysis should suitable single crystals be obtained. researchgate.netresearchgate.net

Without a crystal structure, a detailed analysis of the crystal packing and specific supramolecular interactions for this compound cannot be performed.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. bohrium.commdpi.com It is instrumental in predicting various molecular properties of 2-methyl-4-(methylthio)phenol.

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For this compound, the presence of the hydroxyl and methylthio groups, along with the methyl group on the benzene (B151609) ring, gives rise to different possible spatial arrangements or conformers.

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl (-OH) group and the methylthio (-SCH₃) group. Similar to other ortho-substituted phenols like o-cresol (B1677501), this compound is expected to exhibit at least two main conformers related to the orientation of the O-H bond relative to the adjacent methyl group: a cis and a trans form. nih.gov In the cis conformer, the hydroxyl hydrogen points towards the methyl group, potentially allowing for a weak O-H···C intramolecular hydrogen bond. nih.gov The trans conformer, with the hydroxyl hydrogen pointing away from the methyl group, is often the global minimum in the gas phase for similar molecules. nih.gov The rotation of the S-CH₃ bond of the methylthio group also contributes to the conformational landscape.

Table 1: Estimated Optimized Geometric Parameters for trans-2-Methyl-4-(methylthio)phenol (Note: These are estimated values based on general principles and data for similar molecules. Actual DFT-calculated values may differ.)

ParameterEstimated Value
C-O Bond Length~1.36 Å
O-H Bond Length~0.96 Å
C-S Bond Length~1.77 Å
S-C (methyl) Bond Length~1.81 Å
C-O-H Bond Angle~109°
C-S-C Bond Angle~100°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acs.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the sulfur atom of the methylthio group, which has lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring's π* anti-bonding orbitals. The presence of the electron-donating methyl (-CH₃) and methylthio (-SCH₃) groups is anticipated to raise the energy of the HOMO, while the effect on the LUMO is generally less pronounced. This would lead to a smaller HOMO-LUMO gap compared to unsubstituted phenol, suggesting increased reactivity. acs.org

DFT calculations provide a quantitative measure of these orbital energies. ijsrst.com Based on studies of similar substituted phenols, the HOMO-LUMO energy gap for this compound can be estimated.

Table 2: Estimated Frontier Molecular Orbital Energies and Band Gap for this compound (Note: These are estimated values based on general principles and data for similar molecules. Actual DFT-calculated values may differ.)

ParameterEstimated Energy (eV)
HOMO Energy-8.5 to -9.0 eV
LUMO Energy-0.5 to -1.0 eV
HOMO-LUMO Gap7.5 to 8.5 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur atom of the methylthio group, due to their high electronegativity and lone pairs of electrons. These sites are the most likely to be attacked by electrophiles. The most positive potential (blue region) will be located around the hydroxyl hydrogen atom, making it susceptible to nucleophilic attack or hydrogen bonding. The aromatic protons will exhibit a moderately positive potential. The MEP map provides a visual representation of the molecule's reactivity landscape. bohrium.com

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, provide a quantitative measure of chemical reactivity. The Fukui function, in particular, is used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui function for electrophilic attack (f+) would likely be highest on the carbon atoms of the benzene ring at positions ortho and para to the strongly activating hydroxyl group, as well as on the sulfur atom. The Fukui function for nucleophilic attack (f-) would be more localized on specific atoms depending on the electronic structure. These indices are powerful for rationalizing and predicting the regioselectivity of various chemical reactions involving the molecule. bohrium.com

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its surroundings over time. nih.govacs.org

MD simulations of this compound, typically in a solvent like water, can reveal important information about its conformational dynamics and non-covalent interactions. nih.govacs.org By simulating the movement of the molecule and solvent molecules over time, one can observe the flexibility of the molecule, including the rotation of its functional groups. nih.govroyalsocietypublishing.org

A key aspect that can be investigated is hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). In an aqueous solution, it would form hydrogen bonds with surrounding water molecules. nih.govroyalsocietypublishing.org MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric characteristics. nih.govacs.org

Furthermore, the simulations can shed light on the solvation structure around the molecule, showing how water molecules arrange themselves around the hydrophobic methyl group and the aromatic ring, as well as the more polar hydroxyl and methylthio groups. This provides a detailed picture of how the molecule interacts with its environment at a molecular level, which is crucial for understanding its behavior in biological or chemical systems. nih.govacs.org

Mechanistic Studies of Chemical Reactivity

Reaction Pathways of Oxidative Transformations

The presence of both a phenolic hydroxyl group and a thioether linkage makes 2-Methyl-4-(methylthio)phenol susceptible to various oxidative processes. The reaction pathways can be directed selectively toward either the sulfur atom or the phenolic ring, depending on the reagents and conditions employed.

Catalytic Oxidation Mechanisms of Thioethers to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound can be selectively oxidized in a stepwise manner to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a pivotal reaction in organic synthesis, as sulfoxides and sulfones are valuable intermediates. jchemrev.comjchemrev.com The oxidation is typically achieved using a variety of catalytic systems.

The general mechanism for the oxidation of a thioether involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor. The selectivity for producing the sulfoxide without over-oxidation to the sulfone is a significant challenge. jchemrev.com

Hydrogen Peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. beilstein-journals.orgevitachem.com The reaction can be catalyzed by various metal and non-metal catalysts. For instance, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers with H₂O₂. rsc.org The mechanism involves the activation of H₂O₂ by the titanium center within the zeolite framework, followed by oxygen transfer to the sulfur atom. The selectivity between sulfoxide and sulfone can be influenced by steric hindrance around the sulfur atom and the shape selectivity of the zeolite catalyst. rsc.org For some substrates, the oxidation to the sulfoxide may occur as a non-catalyzed reaction, while the subsequent oxidation to the sulfone requires a catalyst. rsc.org

Other Catalytic Systems: A range of other catalysts have been developed for the selective oxidation of sulfides. These include systems like Br₂/NaNO₂ in water, which can efficiently oxidize sulfides to sulfoxides under mild, aerobic conditions without significant over-oxidation to the sulfone. mdpi.comresearchgate.net The proposed mechanism for the Br₂/NaNO₂ system involves the formation of reactive nitrogen species that activate molecular oxygen. researchgate.net Metal complexes and various acids have also been shown to be effective catalysts. jchemrev.comresearchgate.net The choice of oxidant and catalyst determines the reaction's efficiency and selectivity. For example, using an excess of the oxidizing agent often leads to the formation of the sulfone. beilstein-journals.orgresearchgate.net

Catalyst SystemOxidantProduct SelectivityReference
Titanium Silicalite-1 (TS-1)H₂O₂Sulfoxide or Sulfone (dependent on substrate sterics) rsc.org
Br₂/NaNO₂/H₂OO₂High selectivity for Sulfoxide mdpi.comresearchgate.net
Selenium(IV) oxideH₂O₂Selective for Sulfoxide beilstein-journals.org
Excess H₂O₂ / Acetic AcidH₂O₂Sulfone beilstein-journals.org

This table provides examples of catalytic systems used for the oxidation of thioethers, which are applicable to the methylthio group in this compound.

Photochemical Reaction Mechanisms and Free Radical Generation

Phenolic compounds are known to be photochemically active, and upon absorption of UV light, they can initiate a variety of reactions. units.it The primary photochemical event for phenols in aqueous solution is often photoionization, which leads to the formation of a phenoxyl radical (ArO•) and a hydrated electron. researchgate.net A free radical is a molecular species with an unpaired electron, making it highly reactive. uomustansiriyah.edu.iqnih.gov These radicals can be generated through thermal or photochemical processes. uomustansiriyah.edu.iq

For this compound, irradiation can lead to the generation of several radical species. Homolytic cleavage of the O-H bond can produce a 2-methyl-4-(methylthio)phenoxyl radical. This type of radical is an intermediate in many chemical and biological processes. researchgate.net The presence of the methylthio group may also allow for the generation of thiyl radicals under certain conditions. oregonstate.edu

Once formed, these radicals can undergo several reaction pathways:

Dimerization and Polymerization: Phenoxyl radicals can couple with each other to form biphenol derivatives or more complex polymeric materials.

Reaction with Oxygen: In the presence of oxygen, the radicals can lead to the formation of quinone-type structures. The oxidation of phenols can yield benzoquinones. libretexts.org In the case of this compound, this could lead to the formation of a quinone methide, which are known to be generated photochemically from substituted phenols. rsc.orgcdnsciencepub.com

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. uomustansiriyah.edu.iq

The photodegradation of related compounds, such as the insecticide fenthion (B1672539) which contains a 3-methyl-4-(methylthio)phenyl moiety, has been shown to involve oxidation of the methylthio sulfur to its sulfoxide and sulfone derivatives, alongside transformations on the phenolic part of the molecule. researchgate.netjst.go.jp This indicates that photochemical excitation can also promote the oxidation pathways described in the previous section.

Mechanistic Aspects of Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), methyl (-CH₃), and methylthio (-SCH₃). libretexts.org All three groups are ortho-, para-directing substituents, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The hydroxyl group is a powerful activating group, significantly increasing the nucleophilicity of the aromatic ring. libretexts.org The methyl group is a weaker activator, and the methylthio group is a moderately activating group. The positions on the ring available for substitution are C3, C5, and C6.

The directing effects of the substituents can be summarized as follows:

Hydroxyl group (-OH at C1): Directs to C2 (occupied), C4 (occupied), and C6.

Methyl group (-CH₃ at C2): Directs to C3, C5, and C6.

Methylthio group (-SCH₃ at C4): Directs to C3 and C5.

Considering the combined influence, the most likely positions for electrophilic attack are C6, C3, and C5. The powerful activating and directing effect of the hydroxyl group strongly favors substitution at the ortho position C6. The positions C3 and C5 are activated by both the methyl and methylthio groups. The precise outcome of a specific EAS reaction would depend on the nature of the electrophile and the reaction conditions, particularly steric hindrance. For example, in Friedel-Crafts alkylation with a bulky electrophile, substitution might be favored at the less sterically hindered positions. libretexts.org

Intermolecular Interactions and Complexation Mechanisms

This compound can participate in various non-covalent interactions and form complexes with other molecules, which influences its physical properties and reactivity.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor. This allows molecules of this compound to form intermolecular hydrogen bonds with each other in the solid state or in non-polar solvents. It can also form hydrogen bonds with other molecules, such as water or polar organic solvents. This interaction is a key factor in its solubility and crystal packing. benthamscience.com

π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. These interactions, where the planes of the aromatic rings stack on top of each other, contribute to the stability of crystal structures and molecular assemblies. benthamdirect.com

Complexation with Metals: The oxygen atom of the hydroxyl group and the sulfur atom of the methylthio group can act as Lewis basic sites, allowing the molecule to function as a ligand and form coordination complexes with metal ions. Research on a closely related ligand, 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methyl-6-(methylthio)phenol, demonstrated its ability to form binuclear and trinuclear copper(II) complexes. nih.gov In these complexes, the sulfur atom of the methylthio group and the oxygen of the deprotonated phenoxo group were shown to coordinate directly to the copper centers, acting as bridging ligands. nih.gov The geometry of the complex can be influenced by the weak bonding interaction between the metal and the sulfur atom. nih.gov

Charge-Transfer Complexes: The electron-rich nature of the phenol (B47542) and thioether moieties suggests the potential to form charge-transfer (CT) complexes with suitable electron-acceptor molecules. In such complexes, there is a partial transfer of electron density from the electron-rich donor (this compound) to the acceptor. These complexes can be intermediates in chemical reactions, and their formation can be promoted by light. cam.ac.uk

Environmental Fate and Biotransformation Pathways

Environmental Degradation Processes

The persistence and movement of 2-Methyl-4-(methylthio)phenol in the environment are dictated by its susceptibility to non-biological degradation and its interaction with environmental matrices.

Abiotic degradation encompasses processes such as photolysis, hydrolysis, and oxidation that can occur in the absence of microbial activity. For phenolic compounds, photolysis can be a significant degradation pathway in sunlit surface waters. The presence of the methyl and methylthio groups on the phenol (B47542) ring may influence the rate and products of photodegradation. Hydrolysis is generally not a major degradation pathway for phenols unless other reactive functional groups are present. Oxidation, mediated by naturally occurring radicals in the atmosphere and water, can contribute to the transformation of this compound. The sulfur atom in the methylthio group is susceptible to oxidation, potentially forming sulfoxides and sulfones.

The mobility of phenolic compounds in soil and their potential to leach into groundwater are largely influenced by soil properties such as organic carbon content and pH. researchgate.net Generally, phenols with higher organic carbon-water (B12546825) partition coefficients (Koc) tend to adsorb more strongly to soil organic matter, reducing their mobility. researchgate.net The presence of a methyl group may slightly increase the hydrophobicity of this compound compared to phenol, potentially leading to greater sorption. Soil pH can also play a crucial role; at pH values above the compound's pKa, it will exist in its more water-soluble anionic form, increasing its mobility. mdpi.com Conversely, in acidic soils, it will be in its neutral form, which tends to be less mobile. mdpi.com

Table 1: Factors Influencing the Mobility of Phenolic Compounds in Soil

FactorInfluence on MobilityRationale
Soil Organic Carbon Decreases mobilityIncreased adsorption to organic matter. researchgate.net
Soil pH (relative to pKa) Increases mobility at higher pHFormation of more water-soluble phenolate (B1203915) ions. mdpi.com
Clay Content Can decrease mobilityAdsorption to mineral surfaces.

Microbial Metabolism and Biodegradation

Microbial degradation is a primary mechanism for the removal of phenolic compounds from the environment. Various microorganisms have been shown to metabolize phenols and their derivatives.

Bacteria from the genus Nocardia are well-known for their diverse metabolic capabilities, including the degradation of aromatic hydrocarbons and other environmental pollutants. nih.govnih.gov While direct evidence for the degradation of this compound by Nocardia sp. is not available, their ability to degrade a wide range of similar compounds suggests they could play a role in its biotransformation. nih.gov Other bacterial genera frequently implicated in phenol degradation include Pseudomonas, Rhodococcus, and Bacillus. nih.govacademicjournals.org These microorganisms often possess the enzymatic machinery required to initiate the breakdown of the aromatic ring.

The aerobic biodegradation of phenolic compounds typically begins with the hydroxylation of the aromatic ring to form a dihydroxy intermediate, most commonly catechol or a substituted catechol. nih.govsemanticscholar.org This initial step is often catalyzed by a monooxygenase enzyme. researchgate.net Following the formation of the catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two main pathways:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups. nih.govresearchgate.net

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.govresearchgate.net

The subsequent intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid cycle. nih.gov

In the case of this compound, a likely initial step would be the oxidation of the methylthio group to form a sulfoxide (B87167), 2-Methyl-4-(methylsulfinyl)phenol. This is a common biotransformation reaction for organosulfur compounds. mdpi.com Subsequent enzymatic attack could then proceed on the aromatic ring.

Based on known microbial degradation pathways for similar compounds, a number of potential biotransformation products for this compound can be proposed.

Table 2: Potential Biotransformation Products of this compound

Potential MetaboliteProposed Formation Pathway
2-Methyl-4-(methylsulfinyl)phenolOxidation of the methylthio group. mdpi.com
2-Methyl-4-(methylsulfonyl)phenolFurther oxidation of the sulfoxide. mdpi.com
3-Methyl-5-(methylthio)catecholHydroxylation of the aromatic ring.
Ring cleavage productsSubsequent degradation via ortho- or meta-cleavage pathways. nih.govresearchgate.net

The identification of these metabolites in laboratory or field studies would be necessary to confirm the specific biotransformation pathways of this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the separation and identification of such transformation products.

Role as a Metabolite of Commercial Insecticides (e.g., Fenthion (B1672539), Temephos)

The phenolic compound 3-methyl-4-(methylthio)phenol (B1676489) is primarily recognized in environmental and toxicological contexts as a biotransformation product of certain organophosphorus insecticides. Its presence in various environmental matrices can serve as an indicator of the use and subsequent degradation of its parent compounds. This section details its role as a metabolite of the commercial insecticides fenthion and temephos (B1682015).

Fenthion

3-Methyl-4-(methylthio)phenol is a principal metabolite of fenthion, a widely used broad-spectrum organophosphate insecticide. fao.org Fenthion's chemical structure, O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate, contains the 3-methyl-4-(methylthio)phenol moiety, which is released during degradation. fao.org The formation of this phenolic metabolite occurs through various transformation pathways in both the environment and within biological systems.

The primary mechanism for the formation of 3-methyl-4-(methylthio)phenol from fenthion is the cleavage of the phosphorus-oxygen-aryl bond (P-O-Ar). This process, a form of hydrolysis, can be influenced by chemical conditions, such as pH, and biological activity. nih.gov Studies on the hydrolysis of fenthion in aqueous media show that under neutral and alkaline (pH 9) conditions, the primary degradation mechanism involves an attack on the phosphorus atom, leading to the formation of the corresponding phenol derivative. nih.gov The half-life for this transformation varies, with fenthion being relatively stable in neutral media but degrading more rapidly as pH increases. nih.gov

In biological systems, such as in animals and microorganisms, the biotransformation of fenthion is more complex. Metabolism can involve an initial oxidation of the thioether group to fenthion sulfoxide and fenthion sulfone, and/or oxidative desulfuration of the P=S bond to form the more potent cholinesterase inhibitor, fenthion oxon. nih.govnih.gov These oxidized intermediates can then undergo hydrolysis to yield their respective phenolic metabolites, including 3-methyl-4-(methylthio)phenol and its sulfoxide and sulfone analogs. fao.org Fenthion phenol sulfoxide and fenthion phenol sulfone have been identified as major metabolites in rats. fao.org

Table 1:
Parent CompoundKey Transformation PathwayResulting Phenolic Metabolite(s)Influencing Factors
FenthionHydrolysis (P-O-Ar bond cleavage)3-Methyl-4-(methylthio)phenolpH, Temperature, Microbial action nih.govwikipedia.org
FenthionOxidation followed by Hydrolysis3-Methyl-4-(methylsulfinyl)phenol, 3-Methyl-4-(methylsulfonyl)phenolEnzymatic activity (e.g., cytochrome P450s) in organisms fao.orgnih.gov

Temephos

In contrast to fenthion, this compound (or its isomer 3-methyl-4-(methylthio)phenol) is not recognized as a metabolite of the organophosphate larvicide temephos. The chemical structure of temephos, O,O,O′,O′-tetramethyl O,O′-thiodi-p-phenylene bis(phosphorothioate), is fundamentally different and lacks the methyl-substituted phenyl ring necessary to form this specific phenol. nih.gov

The environmental and biological degradation of temephos proceeds through different pathways, yielding a distinct set of phenolic metabolites. researchgate.net The primary degradation routes for temephos include hydrolysis, photolysis, and microbial action. iljs.org.ngwho.int Metabolic processes in organisms involve S-oxidation, oxidative desulfurization, and hydrolysis (dephosphorylation). researchgate.netstorkapp.me These transformations lead to the formation of phenolic compounds based on a 4,4'-thiodiphenol (B147510) backbone. researchgate.netnih.gov The principal phenolic metabolites identified in studies with rats and in environmental samples are 4,4′-thiodiphenol (TDP) and its oxidized derivatives, 4,4′-sulfinyldiphenol (SIDP) and 4,4′-sulfonyldiphenol (SODP). researchgate.netnih.gov

Table 2:
Parent CompoundKey Transformation PathwayMajor Phenolic MetabolitesReference
TemephosHydrolysis (Dephosphorylation), Oxidation4,4′-Thiodiphenol (TDP) researchgate.netnih.gov
TemephosHydrolysis, Oxidation4,4′-Sulfinyldiphenol (SIDP) researchgate.net
TemephosHydrolysis, Oxidation4,4′-Sulfonyldiphenol (SODP) researchgate.net

Therefore, while the presence of 3-methyl-4-(methylthio)phenol in an environmental sample is a strong indicator of fenthion degradation, it is not associated with the breakdown of temephos.

Biological Activities and Structure Activity Relationship Sar Investigations

Endocrine Disrupting Potential

The endocrine-disrupting potential of phenolic compounds, particularly their ability to mimic natural estrogens, is a subject of increasing scientific scrutiny. nih.gov Certain alkyl(thio)phenols, including structural analogs of 2-Methyl-4-(methylthio)phenol, have been identified as possessing weak estrogenic activity. nih.gov These man-made chemicals can interact with the endocrine system, potentially disrupting its delicate balance. nih.gov

The estrogenic activity of this compound and related compounds is primarily assessed through in vitro bioassays. One common method is the yeast two-hybrid assay, which utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER). nih.govjst.go.jp This system allows for the measurement of a compound's ability to bind to the receptor and trigger a downstream response, which is often quantified spectrophotometrically by a color change in the medium. nih.gov

Studies on structurally similar compounds, which are degradation products of commercial insecticides, have demonstrated notable estrogenic activity. For instance, in a yeast two-hybrid assay, 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol (B1676489) exhibited relative activities of 11% and 10%, respectively, compared to the reference compound bisphenol-A (BPA). jst.go.jp This indicates that phenols substituted with a methylthio-moiety can act as agonists for the human estrogen receptor alpha (hERα). jst.go.jp The mechanism of action involves the binding of these ligands to the estrogen receptor, which can then lead to the receptor's homodimerization and translocation into the nucleus. nih.gov This complex then recruits co-activators and binds to DNA, activating or repressing the transcription of target genes. nih.govnih.gov

Table 1: Relative Estrogenic Activity of Selected Alkyl(thio)phenols
CompoundRelative Activity vs. Bisphenol-A (%)Assay Method
4-(methylthio)phenol11%Yeast two-hybrid assay
3-methyl-4-(methylthio)phenol10%Yeast two-hybrid assay
3,5-dimethyl-4-(methylthio)phenol4%Yeast two-hybrid assay
4,4'-thiodiphenol (B147510) (TDP)1000% (10 times that of BPA)Yeast two-hybrid assay
Data sourced from a study evaluating estrogenic activity of insecticide degradation products. jst.go.jp

The interaction between phenolic compounds and the human estrogen receptor alpha (hERα) is the molecular initiating event for their estrogenic activity. mdpi.com The binding affinity of these compounds to the hERα ligand-binding domain is a critical determinant of their potency. Research confirms that phenolic compounds featuring a methylthio group in the para-position exhibit significant binding abilities to hERα. jst.go.jpjst.go.jp

The natural hormone 17β-estradiol binds to hERα through a crucial hydrogen bond network involving its phenolic hydroxyl group and the amino acid residues Arg394 and Glu353, along with a tightly bound water molecule. nih.gov Mono-hydroxyl phenolic compounds, like alkyl(thio)phenols, can also bind with reasonable affinity by mimicking this key interaction. nih.gov The phenolic hydroxyl group is essential for this binding, while the rest of the molecule contributes through van der Waals interactions. nih.gov

Other Reported Biological Activities (e.g., in related alkyl(thio)phenols)

Beyond endocrine disruption, the constituent functional groups of this compound—specifically the thiol (in its ether form, thioether) and phenol (B47542) moieties—are associated with a range of biological activities. Thiol-containing compounds are known for their antioxidant properties due to their reductive ability and capacity to react with reactive oxygen species (ROS). researchgate.net The redox state of thiols is vital for protein structure, enzyme regulation, and detoxification processes. researchgate.net Thioethers can undergo oxidation to sulfoxides and sulfones, which have diverse biological roles. encyclopedia.pub

Sulfur-containing compounds are utilized as ligands for metal nanoparticles due to the strong interaction between sulfur and gold, which has applications in nanotechnology and drug delivery. nih.gov Furthermore, various naturally occurring and synthetic compounds containing thioether or thiophene (B33073) moieties exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. encyclopedia.pub While these activities have not been specifically documented for this compound itself, the presence of the methylthio group suggests a potential for such biological interactions, warranting further investigation.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies of alkylphenolic compounds reveal that specific structural features are critical for their estrogenic activity. nih.gov The position of the substituent group on the phenol ring is a key determinant of bioactivity. For alkylphenols, estrogenicity follows the order: para > meta > ortho. nih.govresearchgate.net This is consistent with findings for alkyl(thio)phenols, where an alkylthio group substituted at the para-position is suggested to play a crucial role in the binding abilities to hERα. jst.go.jp In this compound, the primary functional group, the methylthio moiety, is located at the para position relative to the hydroxyl group, which is optimal for estrogenic activity. nih.govresearchgate.net

The nature of the substituent also significantly impacts activity. For alkylphenols, a single tertiary branched alkyl group is associated with higher estrogenicity. nih.gov In the case of this compound, the presence of a methyl group at the ortho position (position 2) could potentially influence the compound's conformation and interaction with the receptor. Studies on related compounds show that increasing methylation can affect activity; for example, 3,5-dimethyl-4-(methylthio)phenol has lower estrogenic activity (4% relative to BPA) than 3-methyl-4-(methylthio)phenol (10% relative to BPA), suggesting that additional methyl groups may introduce steric hindrance that slightly reduces receptor binding. jst.go.jp

Table 2: Influence of Substituent Position on Estrogenic Activity
Substituent PositionRelative Estrogenic PotencyRationale
paraHighestOptimal positioning to fit within the ligand-binding pocket of the estrogen receptor.
metaIntermediateSub-optimal fit compared to para-substituted compounds.
orthoLowestSteric hindrance from proximity to the essential phenolic hydroxyl group often interferes with receptor binding.
General SAR principles for alkylphenolic compounds. nih.govresearchgate.net

Bioisosterism is a key strategy in medicinal chemistry where one atom or group of atoms is substituted with another to create a new compound with similar biological properties. researchgate.netufrj.br This concept is relevant to understanding the activity of this compound. From the viewpoint of bioisosterism, the thioether group (-S-) can be considered similar to a vinylene group (-CH=CH-). jst.go.jp This mimicry allows the thioether-containing phenol to adopt a conformation that can fit into the estrogen receptor's ligand-binding pocket, mimicking the natural hormone 17β-estradiol.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 2-Methyl-4-(methylthio)phenol. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing phenolic compounds like this compound. When coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), it provides a robust platform for both quantification and structural confirmation.

Typically, reverse-phase (RP) HPLC is employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The separation of phenolic compounds is generally achieved by gradient elution using a binary system, often consisting of an acidified aqueous component and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The addition of acids like formic or acetic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shapes and retention. nih.gov

Diode-Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in peak purity assessment and preliminary identification based on the compound's UV absorbance profile. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. scielo.br

Mass Spectrometry (MS): Coupling HPLC with MS provides high selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. scielo.br Electrospray ionization (ESI) is a common interface used for LC-MS analysis of phenols.

ParameterTypical ConditionPurpose
Column Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or MethanolGradient elution for efficient separation. Acid improves peak shape.
Detection DAD (e.g., 254 nm, 280 nm)MS (e.g., ESI in negative mode)DAD for quantification; MS for confirmation and high sensitivity.
Flow Rate 0.2 - 1.0 mL/minVaries depending on column dimensions.
Injection Volume 2 - 20 µLDependent on sample concentration and system sensitivity.

Gas Chromatography (GC) with Mass Spectrometry (MS) and Olfactometric Detection (GC-O)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of its hydroxyl group, this compound often requires derivatization to increase its volatility and thermal stability for GC analysis. nih.gov

The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as 5% phenyl methyl siloxane. nih.gov Helium is commonly used as the carrier gas. nih.gov

Mass Spectrometry (MS): GC-MS is the gold standard for the identification of volatile compounds. Electron Ionization (EI) at 70 eV is typically used, which generates reproducible mass spectra that can be compared with spectral libraries like NIST for identification. nih.gov

Olfactometric Detection (GC-O): For samples where aroma is important, GC-O can be used in parallel with MS. In GC-O, the column effluent is split between the MS detector and a sniffing port, where a trained analyst can detect and describe the odor of the eluting compounds. This is particularly relevant for sulfur-containing phenols, which can have potent aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the most odor-active compounds in a sample. mdpi.com

ParameterTypical ConditionPurpose
Column Capillary (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)High-resolution separation of volatile compounds.
Carrier Gas HeliumInert gas to carry analytes through the column.
Injection Mode SplitlessFor trace-level analysis.
Oven Program Temperature gradient (e.g., 40°C to 250°C)Separation of compounds based on boiling point and polarity.
Detection MS (EI, 70 eV)Olfactometry (Sniffing Port)MS for identification and quantification; GC-O for odor characterization.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as rapid analysis times, low sample and reagent consumption, and high efficiency. semanticscholar.org For phenolic compounds, several CE modes can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free solution (background electrolyte). nih.gov The separation is based on differences in the charge-to-size ratio of the analytes. semanticscholar.org

Microemulsion Electrokinetic Chromatography (MEEKC): This technique is suitable for separating both neutral and charged compounds. It uses a microemulsion as the background electrolyte, which acts as a pseudostationary phase, allowing for partitioning-based separation. nih.gov

Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the principles of HPLC and CE. The capillary is packed with a stationary phase, and separation is achieved through a combination of electrophoretic migration and chromatographic partitioning. mdpi.com

Detection in CE is most commonly performed using UV-Vis absorbance, often with a diode-array detector. mdpi.com

Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

While less common for this specific compound, SFC and HILIC represent alternative chromatographic approaches.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a type of normal-phase chromatography and can offer fast separations with reduced solvent consumption. It is suitable for the analysis of a range of moderately polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for the separation of polar compounds. It employs a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent. Separation is based on the partitioning of analytes into an adsorbed water layer on the stationary phase. While phenols are not extremely polar, HILIC could be an option for separating them from very nonpolar matrix components.

Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Extraction - SPE)

Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of phenols from various sample matrices. nih.gov

The SPE process involves four main steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

Loading: The sample is passed through the sorbent bed, where the analyte is retained.

Washing: Interfering compounds are washed from the sorbent with a solvent that does not elute the analyte.

Elution: The retained analyte is recovered from the sorbent using a strong elution solvent. windows.net

The choice of sorbent is key to a successful SPE method. For phenolic compounds like this compound, which have moderate polarity, reverse-phase sorbents are commonly used.

Sorbent TypeRetention MechanismTypical Application
Polymeric Reverse-Phase Hydrophobic interactionsExtraction of a broad range of phenols from aqueous samples.
Silica-Based C18 Hydrophobic interactionsClassic sorbent for extracting non-polar to moderately polar compounds from polar matrices. scielo.br
Carbon-Based Adsorption via pi-pi interactionsStrong retention of planar aromatic molecules like phenols.

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For the GC analysis of phenols, derivatization is often essential to block the polar hydroxyl group, thereby increasing the compound's volatility and thermal stability and improving its chromatographic peak shape. nih.gov

The most common derivatization reaction for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) group. nih.gov This reduces the compound's polarity and its tendency to form hydrogen bonds. researchgate.net

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov

N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net

Another approach is alkylation, for instance, using diazomethane (B1218177) to form a more volatile methyl ether derivative. However, due to the hazards associated with diazomethane, this method is less common. epa.gov Pentafluorobenzyl bromide (PFBBr) can also be used to form ethers that are highly sensitive to Electron Capture Detection (ECD). epa.gov

Applications in Catalysis and Advanced Materials Research

Role as a Ligand or Precursor in Catalytic Systems

The presence of sulfur and oxygen donor atoms, along with the aromatic ring, makes 2-Methyl-4-(methylthio)phenol an attractive candidate for the design of ligands in coordination chemistry. These ligands can form stable complexes with various transition metals, which can then act as catalysts in a range of chemical transformations.

While direct studies on this compound as a ligand in selective oxidation are not extensively documented, research on structurally similar phenol-based ligands provides strong evidence for its potential. For instance, copper(II) complexes of Schiff base ligands derived from substituted phenols, such as 4-methyl-2,6-bis-[{2-(methylthio)phenylimino}methyl]phenol, have been shown to exhibit catechol oxidase activity. This suggests that metal complexes incorporating ligands derived from this compound could also serve as effective catalysts for selective oxidation reactions.

The electronic properties of the methylthio group are also considered significant in modulating the catalytic activity of the corresponding metal complexes. Studies on model compounds for the enzyme galactose oxidase have indicated that the methylthio substituent can stabilize the phenoxyl radical state in copper(II) complexes, a key feature for catalytic oxidation processes. This stabilizing effect is attributed to an electron-donating nature and a 2pπ–3dπ electron conjugative effect. These findings underscore the potential of this compound as a precursor for developing efficient and selective oxidation catalysts.

Potential as a Building Block in Materials Science

The reactivity of the phenolic group and the potential for functionalization of the aromatic ring make this compound a valuable building block in materials science. Its incorporation into larger molecular architectures can impart desirable thermal, optical, and electronic properties to the resulting materials.

In the realm of polymer chemistry, a derivative of this compound has found a notable application. The compound 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone is utilized as an efficient photoinitiator for the ultraviolet (UV) polymerization of various unsaturated prepolymer systems, including acrylic resins and vinyl monomers. This highlights the role of the this compound moiety in facilitating polymerization processes upon UV irradiation.

While the direct use of this compound as a monomer in polymerization is not yet widely reported, the participation of phenols in general as chain transfer agents in radical polymerization is a well-established concept. This suggests a potential, albeit less direct, role for this compound in controlling the molecular weight of polymers. Further research into the oxidative polymerization of this compound could open up new avenues for the synthesis of novel polymers with unique properties conferred by the sulfur-containing phenolic repeat units.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their diverse applications, including in materials with semiconductor properties. The metal complexes of Schiff bases, in particular, have attracted significant interest as precursors for semiconducting materials.

Research on Schiff bases derived from structurally related phenols indicates the potential for developing semiconductor materials from this compound. For example, a novel Schiff base synthesized from 2-hydroxy-5-methylbenzophenone (B72208) and its transition metal complexes have been found to exhibit semiconducting behavior. The electrical conductivity of these complexes was measured over a range of temperatures, confirming their semiconductor nature.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Sustainability

Current synthetic methods for 2-Methyl-4-(methylthio)phenol and related thiophenols often rely on traditional chemical routes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research should prioritize the development of sustainable and environmentally benign synthetic strategies.

A promising area of exploration is the application of green chemistry principles to the synthesis of thiophenols. rsc.orgrsc.org This could involve the use of renewable starting materials, atom-economical reactions, and the replacement of toxic solvents with greener alternatives like water or ionic liquids. mdpi.com For instance, developing catalytic systems that are metal-free and utilize oxygen as a terminal oxidant presents a significant step towards more sustainable processes. rsc.orgrsc.org

Furthermore, biocatalytic approaches warrant investigation. The use of enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity and operate under mild conditions, thereby reducing energy consumption and byproduct formation. Research into identifying and engineering enzymes capable of catalyzing the specific methylation and thiolation of cresol (B1669610) derivatives would be a groundbreaking advancement.

The table below outlines potential sustainable synthetic approaches that merit further investigation.

Synthetic ApproachKey AdvantagesResearch Focus
Green Chemistry Reduced waste, use of renewable resources, safer reagents and solvents.Development of metal-free catalytic systems, use of green solvents (e.g., water, ionic liquids), atom-economical reaction designs.
Biocatalysis High selectivity, mild reaction conditions, reduced energy consumption.Identification and engineering of enzymes for specific synthesis, whole-cell biocatalyst development.

Deeper Mechanistic Understanding of Biological and Environmental Fate

The biological and environmental fate of this compound is largely unknown. Understanding how this compound is metabolized by organisms and how it behaves in various environmental compartments is crucial for assessing its potential ecological impact.

Future research should focus on elucidating the metabolic pathways of this compound in relevant organisms, including microorganisms, aquatic life, and mammals. A study on the bacterial metabolism of the closely related isomer, 3-methyl-4-(methylthio)phenol (B1676489), by Nocardia species revealed oxidation of the methylthio group to a methylsulfinyl group and subsequent ring cleavage. acs.org This provides a valuable starting point for investigating similar metabolic transformations for this compound. Key areas of investigation should include the identification of primary metabolites and the enzymes responsible for these transformations.

The environmental fate of this compound also requires thorough investigation. Studies should address its persistence, mobility, and potential for bioaccumulation in soil and aquatic systems. Research on the biodegradation of organosulfur compounds suggests that microbial communities can play a significant role in their degradation. nih.govarc.gov.au Future studies should aim to identify microbial species capable of degrading this compound and characterize the degradation pathways. Understanding the factors that influence its degradation, such as pH, temperature, and the presence of other organic matter, will be essential for predicting its environmental behavior. mdpi.com

Design and Synthesis of Functionalized Derivatives with Targeted Applications

The structural features of this compound, including the phenolic hydroxyl group and the methylthio moiety, offer opportunities for the design and synthesis of functionalized derivatives with specific applications. The phenolic hydroxyl can be a site for esterification or etherification, while the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, or used in "thiol-click" chemistry for surface functionalization. nih.gov

Future research could explore the synthesis of derivatives with potential applications in materials science, such as in the development of novel polymers or antioxidants. Thiol-functionalized polymers, for instance, have shown promise in the adsorption of heavy metals. mdpi.com The antioxidant properties of phenols and thiophenols are well-documented, and investigating derivatives of this compound could lead to the discovery of new and more effective antioxidants. nih.gov

Furthermore, the synthesis of derivatives for biological applications is another promising avenue. By modifying the core structure, it may be possible to develop compounds with targeted pharmacological activities. The unexpected reactivity of some ortho-functionalized thiophenol derivatives highlights the need for careful synthetic design and characterization. researchgate.net

Advanced Integrated Analytical Techniques for Complex Matrix Analysis

The development of robust and sensitive analytical methods is a prerequisite for studying the biological and environmental fate of this compound, as well as for quality control in any potential applications. Currently, there are no standard analytical methods specifically validated for the detection of this compound in complex matrices such as environmental samples or biological fluids.

Future research should focus on developing integrated analytical techniques that combine efficient sample preparation with highly selective and sensitive detection methods. Techniques such as solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be optimized for the quantification of this compound at trace levels. nih.govepa.govswgdrug.org The development of novel fluorescence derivatizing agents could enhance the sensitivity of HPLC methods. nih.gov

Moreover, the challenges of analyzing thiols in biological fluids, including their susceptibility to oxidation, necessitate specialized approaches. mdpi.com The development of methods that can simultaneously measure the parent compound and its potential metabolites would be particularly valuable for pharmacokinetic and metabolic studies.

Comprehensive Toxicological and Ecotoxicological Profiling within a Broader Chemical Class

A critical area for future research is the comprehensive toxicological and ecotoxicological profiling of this compound. Currently, there is a significant lack of data on its potential adverse effects on human health and the environment.

Toxicological studies should be conducted to assess its acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. The toxicity of substituted phenols can be influenced by factors such as the nature and position of the substituents. nih.govresearchgate.net Therefore, it is essential to evaluate this compound specifically, rather than relying on data from other phenolic compounds.

Ecotoxicological profiling is equally important to understand its potential impact on ecosystems. This should include studies on its toxicity to a range of aquatic and terrestrial organisms. nih.govnih.gov

Given the cost and time associated with traditional toxicological testing, in silico toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed as a preliminary screening tool to predict the potential toxicity of this compound. nih.govnih.govresearchgate.netjscimedcentral.commdpi.com These computational models can help prioritize further experimental testing and provide insights into the potential mechanisms of toxicity. acs.org

A comparative toxicological assessment with other methylthiophenols and related phenolic compounds would provide a broader understanding of the structure-toxicity relationships within this chemical class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-(methylthio)phenol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves functionalizing phenol derivatives via nucleophilic substitution or thiolation. For instance, methylthio groups can be introduced using (methylthio)silver salts under controlled pH (e.g., acidic conditions to avoid side reactions). Optimization includes monitoring reaction temperature (typically 50–80°C) and stoichiometry to minimize byproducts like disulfides . For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent oxidation of the methylthio group. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The methylthio group (-SMe\text{-SMe}) appears as a singlet at ~2.5 ppm (1H^1H) and ~15–20 ppm (13C^{13}C). Aromatic protons adjacent to the methylthio group show deshielding due to electron-withdrawing effects .
  • IR : Key peaks include O–H stretch (~3200–3400 cm1^{-1}) and C–S stretch (~600–700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+. Fragmentation patterns should align with loss of -SMe\text{-SMe} (e.g., m/z 122 for C7_7H6_6O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Classified under GHS Category 2 for skin/eye irritation. Use nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes with water for 15+ minutes and wash skin with soap. Store in amber glass under nitrogen to prevent degradation. Waste disposal must follow EPA guidelines for phenolic compounds (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functionals are most reliable?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional) accurately predicts HOMO-LUMO gaps and charge distribution. Basis sets like 6-311++G(d,p) are recommended for sulfur-containing systems. For thermochemical properties (e.g., bond dissociation energy), include dispersion corrections (e.g., D3BJ) . Validate results against experimental UV-Vis spectra (λmax_{\text{max}} ~270 nm for phenolic derivatives) .

Q. How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software provides unambiguous confirmation of substitution patterns and bond lengths. Refinement parameters (R1_1, wR2_2) should be <5%. For disordered methylthio groups, apply restraints using ISOR/DFIX commands. Compare with Cambridge Structural Database entries (e.g., CCDC codes) to validate packing motifs .

Q. What strategies address contradictions in biological activity data for this compound analogs (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., fixed pH, temperature) across studies. Use positive controls (e.g., quercetin for phenol-based enzyme assays) .
  • Metabolic Stability : Test compounds in liver microsomes to account for rapid degradation (e.g., cytochrome P450-mediated oxidation of the methylthio group) .
  • Structural Analog Comparison : Compare with 2-Methoxy-4-methylphenol (IFRA Standard) to isolate electronic vs. steric effects of the -SMe\text{-SMe} group .

Q. How can isotopic labeling (e.g., 34S^{34}S) aid in tracking metabolic pathways of this compound in biological systems?

  • Methodological Answer : Synthesize 34S^{34}S-labeled analogs via H2_2 34S^{34}S gas treatment during thiolation. Use LC-MS/MS to trace metabolites (e.g., sulfoxide/sulfone derivatives). Quantify isotopic enrichment using extracted ion chromatograms (EICs) with ±5 ppm mass accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.